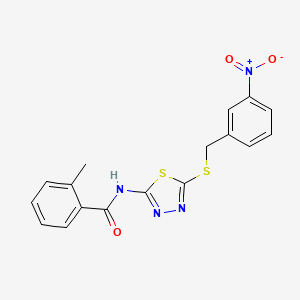
2-methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H14N4O3S2 and its molecular weight is 386.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications.
Chemical Structure
The compound can be represented by the following structure:
Antimicrobial Activity
Numerous studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds bearing the thiadiazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, indicating potent antibacterial activity .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 32.6 |
| Thiadiazole Derivative A | S. aureus | 62.5 |
| Thiadiazole Derivative B | Pseudomonas aeruginosa | 47.5 |
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines. For instance, certain derivatives have shown IC50 values in the submicromolar range against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) . The mechanism of action often involves the inhibition of key cellular pathways associated with tumor growth.
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 1.2 |
| CEM | 1.4 |
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of thiadiazole derivatives. For example, compounds similar to this compound have been tested in models of epilepsy and neurodegeneration. Protective effects were observed at doses as low as 100 mg/kg in animal models, suggesting a promising avenue for treating neurological disorders .
Case Studies
- Antimicrobial Efficacy : A study assessing the antimicrobial activity of various thiadiazole derivatives found that those with nitro-substituents exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Anticancer Research : In vitro studies on thiadiazole derivatives indicated that modifications at the nitrogen positions significantly influenced cytotoxicity against cancer cells. Compounds with electron-withdrawing groups demonstrated improved activity due to increased lipophilicity and better cellular uptake .
- Neuroprotection : In a model of pentylenetetrazole-induced seizures, derivatives similar to this compound showed significant protection against seizure activity, suggesting potential for development as anticonvulsant agents .
Eigenschaften
IUPAC Name |
2-methyl-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-11-5-2-3-8-14(11)15(22)18-16-19-20-17(26-16)25-10-12-6-4-7-13(9-12)21(23)24/h2-9H,10H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDDRRJNKMOXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














